Acetamide, N-(3-bromo-2-naphthalenyl)-
Description
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Structure
2D Structure
Properties
CAS No. |
65776-66-1 |
|---|---|
Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
N-(3-bromonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
InChI Key |
LVFGSFGSVRMEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Acetamide, N 3 Bromo 2 Naphthalenyl and Its Structural Analogues
N-Acylation Approaches to Aryl Acetamides
The final step in the synthesis of Acetamide (B32628), N-(3-bromo-2-naphthalenyl)- is typically the N-acylation of the corresponding amine precursor, 3-bromo-2-naphthylamine. This transformation is a fundamental reaction in organic chemistry for forming robust amide bonds. orientjchem.org Various methods have been developed for the N-acylation of amines, ranging from traditional approaches using activated carboxylic acid derivatives to more modern, sustainable protocols. bath.ac.uk
Optimization of Reagent Systems and Reaction Conditions
The efficiency of N-acylation reactions is highly dependent on the choice of the acylating agent, catalyst, solvent, and reaction conditions. Traditional methods often employ highly reactive acylating agents like acetyl chloride or acetic anhydride (B1165640), frequently in the presence of a base to neutralize the acidic byproduct. orientjchem.org While effective, these reagents can be hazardous and their use may necessitate stringent reaction conditions.
Recent advancements have focused on milder and more environmentally benign approaches. For instance, acetonitrile (B52724) has been explored as both a solvent and an acetylating agent in the presence of a Lewis acid catalyst like alumina, offering a sustainable continuous-flow process. nih.gov This method avoids the need for more toxic and hazardous carboxylic acid derivatives. nih.govresearchgate.net Catalyst-free conditions have also been developed, achieving high yields of N-acylated products by simply reacting amines with acetic anhydride without any solvent. orientjchem.org Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter time frames. nih.gov
The table below summarizes various conditions for the N-acetylation of aromatic amines, which are applicable to the synthesis of the target compound.
| Acylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Acetic Anhydride | None | None | Room Temp, 8 min | 91% (for p-nitroaniline) | orientjchem.org |
| Acetonitrile | Alumina | Acetonitrile | 200 °C, 27 min (Flow) | Good to Excellent | nih.gov |
| Acetyl Chloride | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | Room Temp, 3 h | 94% (for N-(pyridin-2-ylmethyl)acetamide) | semanticscholar.org |
| Boc-aminoacyl-benzotriazoles | None | Water | Microwave, 50 °C, 15-20 min | High | nih.gov |
Stereochemical Control in N-Acylation
While the parent compound, Acetamide, N-(3-bromo-2-naphthalenyl)-, is achiral, stereochemical considerations become crucial when synthesizing structural analogues bearing stereocenters. In the N-acylation of chiral amines, preserving the enantiopurity of the starting material is paramount. Research has shown that under appropriate conditions, N-acylation reactions can proceed without loss of stereochemical integrity. For example, N-acylation of amines in water using benzotriazole (B28993) chemistry has been reported to form N-acylated products without loss of chirality. nih.gov
Furthermore, N-acylation can be employed as a method for the kinetic resolution of racemic amines. This involves using a chiral acylating agent or a chiral catalyst to selectively acylate one enantiomer of the amine at a faster rate than the other, allowing for the separation of the enantiomers. Palladium-catalyzed intermolecular coupling reactions using ligands like BINAP have been shown to produce coupled products without loss of enantioselectivity. libretexts.org This principle is critical in the synthesis of optically active pharmaceuticals and other bioactive molecules where specific stereoisomers are required.
Cross-Coupling Reactions for Naphthalene (B1677914) Core Construction
The synthesis of the key intermediate, 3-bromo-2-naphthylamine, or related functionalized naphthalenes, often relies on powerful transition metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of carbon-nitrogen (C-N) bonds and the regioselective introduction of substituents onto the aromatic core.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and a wide range of amine coupling partners. wikipedia.org Its development has largely superseded harsher, classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.orgacsgcipr.org
In the context of synthesizing precursors for Acetamide, N-(3-bromo-2-naphthalenyl)-, the Buchwald-Hartwig reaction could be envisioned in a route coupling 2,3-dibromonaphthalene (B89205) with an ammonia (B1221849) equivalent. The efficiency of this reaction is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. youtube.com Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are known to significantly enhance catalyst activity and stability, facilitating efficient oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com
The general conditions for a Buchwald-Hartwig amination are outlined in the table below.
| Aryl Halide/Triflate | Amine Source | Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)2 or Pd2(dba)3 | Bulky Phosphine (e.g., XPhos, BINAP) | NaOtBu, K3PO4, or Cs2CO3 | Toluene, Dioxane | 80-110 °C | libretexts.orgwikipedia.orgnih.gov |
| Aryl Halide | Ammonia Equivalents (e.g., Benzophenone Imine) | Pd(0) or Pd(II) source | Phosphine or Carbene | Strong Base | Aprotic Solvent | Varies | acsgcipr.org |
Copper-Mediated C-N Coupling Protocols (e.g., Ullmann-type Reactions)
The Ullmann reaction, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes copper to mediate the formation of C-N bonds between aryl halides and amines. mdpi.comwikipedia.org While traditional Ullmann condensations often required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved the reaction's utility by employing catalytic amounts of copper in conjunction with various ligands. researchgate.netnih.gov
These Ullmann-type N-arylations are particularly useful for the synthesis of N-arylated amines and have been applied in the production of natural products and pharmaceuticals. mdpi.comresearchgate.net The reaction mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org The choice of copper source (e.g., CuI, CuCl, CuO), ligand (e.g., N,N'-dimethylenediamine, acylhydrazines, 1,10-phenanthroline), base, and solvent is critical for achieving high yields and selectivity. nih.govunito.it
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temperature | Reference |
| Aryl Iodide/Bromide | N-heterocycles | CuI | Acylhydrazine | K2CO3 | Dioxane | 120 °C | nih.gov |
| Haloarenes | Aniline | Cu/SIL1 (Immobilized) | None | KOH | DMSO | 100 °C | mdpi.com |
| Aryl Halides | Indoles | CuBr2 complex | Schiff-base | Cs2CO3 | Toluene | 110 °C | researchgate.net |
Regioselective Bromination of Naphthalene Precursors
The introduction of a bromine atom at the C-3 position of a 2-substituted naphthalene precursor is a key step that requires precise regiochemical control. The electronic properties of the substituent at the C-2 position (e.g., -NH2, -OH) direct the electrophilic aromatic substitution. For an electron-donating group like an amino or hydroxyl group, electrophilic attack is generally directed to the ortho and para positions. In the case of a 2-substituted naphthalene, this would primarily be the C-1 and C-3 positions.
Achieving high regioselectivity for bromination at the C-3 position often requires careful selection of the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of activated aromatic rings. mdpi.com Other reagents include tetrabutylammonium (B224687) tribromide (TBATB), which has been used for the selective C-3 bromination of certain heterocyclic systems. nih.gov The synthesis of 6-bromo-2-naphthol, an important precursor for various applications, is well-documented and involves the bromination of 2-naphthol (B1666908) to yield 1,6-dibromo-2-naphthol, followed by a reductive debromination using metallic tin to selectively remove the bromine at the C-1 position. orgsyn.orgyoutube.com This multi-step approach highlights the challenges and strategies involved in controlling the regioselectivity of naphthalene bromination.
| Naphthalene Precursor | Brominating Agent | Catalyst/Solvent | Product | Key Feature | Reference |
| 2-Naphthol | Bromine (2 equiv.) then Tin | Acetic Acid | 6-bromo-2-naphthol | Bromination at C-1 and C-6, followed by selective reduction at C-1. | orgsyn.org |
| 2-Methoxynaphthalene | nBuLi, then 1,2-dibromoethane | THF | 2-Bromo-3-methoxynaphthalene | Ortho-lithiation followed by bromination. | mdpi.com |
| 1-Naphthaldehydes | NBS | Acetonitrile | C8-brominated product | Palladium-catalyzed C-H halogenation showing C8-regioselectivity. | researchgate.net |
| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | Dichloromethane | C3-brominated product | Mild and highly regioselective bromination. | nih.gov |
Post-Synthetic Functionalization of the Naphthalene Bromine Moiety
The bromine atom on the naphthalene scaffold of Acetamide, N-(3-bromo-2-naphthalenyl)- serves as a linchpin for a variety of post-synthetic modifications. Its presence allows for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions, significantly expanding the molecular complexity and diversity of the resulting analogues.
Suzuki-Miyaura and Sonogashira Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and the bromine atom at the 3-position of the naphthalene ring provides a reactive handle for such transformations.
The Suzuki-Miyaura coupling , which joins an organoboron reagent with an organic halide, is a widely employed method for creating biaryl structures. In the context of Acetamide, N-(3-bromo-2-naphthalenyl)-, this reaction would involve its coupling with various aryl or heteroaryl boronic acids or their esters. While specific literature on this exact substrate is not abundant, the general principles of Suzuki-Miyaura coupling on bromo-naphthalene systems are well-established. The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, and a base. The choice of solvent, base, and ligand can significantly influence the reaction efficiency and yield. For instance, microwave-assisted Suzuki-Miyaura coupling of 1-bromo-2-naphthol (B146047) with arylboronic acids has been shown to be efficient, suggesting that similar conditions could be applicable to the acetamide analogue.
The Sonogashira coupling offers a direct route to arylethynyl naphthalenes by reacting the bromo-naphthalene derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynyl-substituted naphthalenes are valuable precursors for more complex structures and can exhibit interesting photophysical properties. Copper-free Sonogashira protocols have also been developed to address concerns about copper toxicity and catalyst deactivation. The reactivity of aryl bromides in Sonogashira couplings is generally good, making Acetamide, N-(3-bromo-2-naphthalenyl)- a suitable substrate for this transformation. Efficient catalyst systems for the Sonogashira reaction of aryl bromides often involve bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the palladium catalyst to the aryl bromide. acs.org
Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura and Sonogashira coupling of Acetamide, N-(3-bromo-2-naphthalenyl)- based on general procedures for similar aryl bromides.
| Reaction Type | Catalyst System | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/Water | Arylboronic acid |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Terminal alkyne |
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNA r) offers an alternative pathway for the functionalization of aryl halides. In this reaction, a nucleophile replaces the halide on the aromatic ring. For SNA r to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of Acetamide, N-(3-bromo-2-naphthalenyl)-, the acetamido group is generally considered an activating group for electrophilic aromatic substitution and a weak deactivator for nucleophilic substitution under standard conditions. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles is expected to be challenging without further activation of the naphthalene ring.
However, variations of nucleophilic aromatic substitution, such as those proceeding through a benzyne (B1209423) intermediate (elimination-addition mechanism), can occur under strongly basic conditions. This pathway is less dependent on the electronic nature of the substituents on the aromatic ring. The reaction of an aryl halide with a very strong base, such as sodium amide, can lead to the formation of a highly reactive benzyne intermediate, which is then trapped by a nucleophile. It is conceivable that under forcing conditions, Acetamide, N-(3-bromo-2-naphthalenyl)- could undergo such a reaction, leading to a mixture of regioisomeric products.
Another possibility is the use of transition-metal-catalyzed nucleophilic substitution reactions, which can proceed under milder conditions and with a broader substrate scope than traditional SNA r reactions. For instance, palladium- or copper-catalyzed reactions can facilitate the coupling of aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols.
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing and functionalizing Acetamide, N-(3-bromo-2-naphthalenyl)-, several aspects can be considered to make these processes more sustainable.
The choice of solvents is a critical factor. Traditional palladium-catalyzed cross-coupling reactions often employ volatile and potentially toxic organic solvents like toluene, dioxane, or DMF. A greener approach involves the use of more benign alternatives. Water is an ideal green solvent, and the development of water-soluble catalysts and ligands has enabled Suzuki-Miyaura and Sonogashira reactions to be performed in aqueous media. rsc.org Other green solvent alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have more favorable safety and environmental profiles. nih.gov
The development of highly active and recyclable catalysts is another key area of green chemistry. High catalyst turnover numbers (TONs) and turnover frequencies (TOFs) mean that lower catalyst loadings can be used, reducing the amount of precious metal required and minimizing contamination of the final product. unibo.it Heterogeneous catalysts, where the catalyst is supported on a solid material, can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. For instance, palladium nanoparticles supported on various materials have been shown to be effective and recyclable catalysts for Sonogashira and Suzuki-Miyaura reactions. rsc.org
Energy efficiency is also a significant consideration. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. doi.org
Finally, atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a fundamental principle of green chemistry. Cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are generally considered to have good atom economy, as most of the atoms from the coupling partners are incorporated into the final product.
By carefully selecting solvents, catalysts, and reaction conditions, the synthesis and functionalization of Acetamide, N-(3-bromo-2-naphthalenyl)- and its analogues can be performed in a more environmentally responsible manner, aligning with the principles of sustainable chemical manufacturing.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise connectivity and spatial arrangement of atoms within a molecule. For Acetamide (B32628), N-(3-bromo-2-naphthalenyl)-, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete structural assignment in solution.
Multi-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex aromatic systems like the naphthalene (B1677914) core of the title compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For the naphthalenyl moiety, it would clearly delineate the relationships between adjacent aromatic protons, allowing for sequential assignment around each ring. For instance, the proton at C4 would show a correlation to the proton at C5, and so on, confirming the structure of the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates each proton signal with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the naphthalene ring and the methyl group of the acetamide function.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and linking different parts of the molecule. Key expected correlations would include:
A correlation from the N-H proton to the carbonyl carbon (C=O) and to the naphthalenyl carbons C2 and C3.
Correlations from the acetyl methyl protons to the carbonyl carbon.
Correlations from the aromatic protons (e.g., H1 and H4) to various carbons within the naphthalene skeleton, confirming their positions relative to the substituent groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is critical for determining the molecule's preferred conformation. A key analysis point would be the observation of NOE correlations between the amide N-H proton and the H1 proton of the naphthalene ring, which would provide insight into the rotational orientation of the acetamide group relative to the aromatic system.
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize its structure in the crystalline or amorphous solid phase. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), one could obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of polymorphism (different crystal packing arrangements), as distinct crystalline forms would typically exhibit different chemical shifts for the same carbon atoms due to variations in their local electronic environments.
Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. The resulting spectra provide a characteristic fingerprint and offer insights into bonding and intermolecular forces, such as hydrogen bonding. For solid-state samples, a key feature observed in the FT-IR spectrum is the N-H stretching vibration. In a non-hydrogen-bonded state, this appears as a sharp band around 3400-3500 cm⁻¹. However, in the presence of intermolecular N-H···O=C hydrogen bonds, this band typically shifts to a lower frequency (e.g., 3200-3300 cm⁻¹) and becomes broader. The position and shape of the amide I band (primarily C=O stretch) are also sensitive to hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H | Stretching | 3200 - 3350 | Broadened and shifted to lower frequency if involved in H-bonding. |
| Aromatic C-H | Stretching | 3000 - 3100 | Characteristic of the naphthalenyl ring. |
| Aliphatic C-H | Stretching | 2850 - 3000 | From the acetyl methyl group. |
| C=O (Amide I) | Stretching | 1650 - 1690 | Position is sensitive to hydrogen bonding and molecular conformation. |
| N-H (Amide II) | Bending | 1510 - 1570 | Coupled N-H bending and C-N stretching mode. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands are expected due to the naphthalene ring system. |
| C-N | Stretching | 1200 - 1350 | Amide C-N bond character. |
| C-Br | Stretching | 500 - 650 | Characteristic halogen-carbon bond vibration. |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₀BrNO). Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the molecular ion, yielding a pattern that provides structural information.
A primary fragmentation pathway for N-aryl acetamides involves the cleavage of the amide bond. For Acetamide, N-(3-bromo-2-naphthalenyl)-, a key fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, which would result in the formation of the 3-bromo-2-naphthylamine radical cation. Another characteristic fragmentation is the cleavage of the C-N bond to produce an acylium ion ([CH₃CO]⁺) at m/z 43. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in all bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of nearly equal intensity, which is a definitive marker for the presence of a single bromine atom. chemguide.co.uklibretexts.orgmiamioh.edu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 264.00185 |
| [M+Na]⁺ | 285.98379 |
| [M-H]⁻ | 261.98729 |
| [M]⁺ | 262.99402 |
X-ray Crystallography for Precise Molecular Geometry and Supramolecular Architecture
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for Acetamide, N-(3-bromo-2-naphthalenyl)-, revealing the planarity of the naphthalene system and the geometry of the acetamide substituent.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This supramolecular architecture is governed by a variety of non-covalent interactions. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The most prominent interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction typically leads to the formation of infinite chains or dimeric motifs, which are common in the crystal structures of secondary amides.
Halogen Bonding: The bromine atom on the naphthalene ring can act as a halogen bond donor, forming interactions with electron-rich atoms (like the carbonyl oxygen) on adjacent molecules. The presence and geometry of such C-Br···O interactions are of significant interest in crystal engineering. nih.gov
By analyzing these interactions, a complete picture of the solid-state structure and the forces dictating its formation can be developed.
Polymorphism and Co-crystallization Studies
Information regarding polymorphism and co-crystallization of Acetamide, N-(3-bromo-2-naphthalenyl)- is not available in the current scientific literature based on the search results. No studies have been published that identify or characterize polymorphs of this compound, nor are there any reports of its use in co-crystallization experiments.
Theoretical and Computational Investigations of Acetamide, N 3 Bromo 2 Naphthalenyl
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Mechanistic Features
A thorough review of the scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling studies focused exclusively on Acetamide (B32628), N-(3-bromo-2-naphthalenyl)-. QSAR and QSPR are computational methodologies used to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activities or properties, respectively. wikipedia.orgresearchgate.net These models are instrumental in drug discovery and materials science for predicting the behavior of new molecules, thereby saving time and resources. mdpi.comjetir.orgjocpr.com
While direct QSAR/QSPR investigations on Acetamide, N-(3-bromo-2-naphthalenyl)- are not available, this section will outline the theoretical framework and procedural steps for how such a study would be conducted. This hypothetical analysis will serve to illustrate the potential mechanistic insights that could be gained.
The primary goal of a QSAR/QSPR study is to create a statistically robust model that can predict a specific activity or property of a compound based on its molecular descriptors. researchgate.net For Acetamide, N-(3-bromo-2-naphthalenyl)-, a QSAR study might investigate its potential as an inhibitor for a specific enzyme, while a QSPR study could aim to predict its solubility or toxicity.
The development of a QSAR/QSPR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined activities or properties would be compiled. In this case, analogs of Acetamide, N-(3-bromo-2-naphthalenyl)- with variations in substituent groups would be included.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. researchgate.net These numerical values represent different aspects of the molecular structure and can be categorized into several classes. ucsb.edu
Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity or property. nih.gov The model's predictive power is then rigorously validated. nih.gov
Mechanistic Interpretation: A well-validated QSAR/QSPR model can provide insights into the molecular features that are crucial for the observed activity or property. nih.gov
For Acetamide, N-(3-bromo-2-naphthalenyl)-, a variety of molecular descriptors would be calculated to build a predictive model. These can be broadly classified as follows:
0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
1D Descriptors: These are derived from the substructure of the molecule, including counts of specific functional groups or fragments. rsc.org
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties. acs.org
The table below provides a hypothetical illustration of some key molecular descriptors that would be calculated for Acetamide, N-(3-bromo-2-naphthalenyl)- in a QSAR/QSPR study. It is important to note that these values are for illustrative purposes, as a comprehensive study would involve a large dataset of related compounds.
| Descriptor Type | Descriptor Name | Hypothetical Value for Acetamide, N-(3-bromo-2-naphthalenyl)- | Potential Mechanistic Implication |
|---|---|---|---|
| Constitutional (0D/1D) | Molecular Weight | 278.13 g/mol | Relates to the overall size and bulk of the molecule. |
| Constitutional (0D/1D) | Number of Hydrogen Bond Acceptors | 1 | Indicates the potential for hydrogen bonding interactions with a biological target. |
| Constitutional (0D/1D) | Number of Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |
| Topological (2D) | Topological Polar Surface Area (TPSA) | 29.1 Ų | Correlates with membrane permeability and bioavailability. |
| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | ~3.5-4.0 | A measure of the molecule's hydrophobicity, affecting its distribution in biological systems. |
| Quantum-Chemical (3D) | Dipole Moment | Calculated Value | Reflects the polarity of the molecule and its potential for electrostatic interactions. |
| Quantum-Chemical (3D) | HOMO/LUMO Energies | Calculated Values | Relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. ucsb.edu |
By analyzing the coefficients of the various descriptors in the final QSAR/QSPR equation, researchers could infer the mechanistic features driving the activity or property of interest for this class of compounds. For instance, a positive correlation with LogP would suggest that increased hydrophobicity enhances the biological activity, possibly by improving membrane transport or hydrophobic interactions with a receptor binding site. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity, suggesting a sterically constrained binding pocket.
Reactivity Profile and Mechanistic Pathways of Acetamide, N 3 Bromo 2 Naphthalenyl
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring and Amide Nitrogen
The reactivity of Acetamide (B32628), N-(3-bromo-2-naphthalenyl)- in substitution reactions is governed by the electronic properties of the naphthalene ring system and the influence of its two substituents: the acetamido group (-NHCOCH₃) and the bromine atom (-Br).
Electrophilic Aromatic Substitution (EAS): The naphthalene ring is inherently more reactive towards electrophiles than benzene. The acetamido group is a powerful activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of resonance effects.
In N-(3-bromo-2-naphthalenyl)-acetamide, the acetamido group at the C2 position strongly activates the ring. Its primary directing influence will be towards the C1 and C3 positions. However, the C3 position is already occupied by bromine. Therefore, the most favored position for electrophilic attack is C1. The bromine at C3 will weakly direct to the C2 and C4 positions. The combined effect is a strong activation and direction of incoming electrophiles to the C1 position. A secondary site for substitution would be on the adjacent, unsubstituted ring, typically at the C5 or C8 positions (the α-positions).
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is significantly less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org The N-(3-bromo-2-naphthalenyl)-acetamide molecule lacks strong electron-withdrawing groups like nitro or cyano groups. libretexts.org The acetamido group is electron-donating by resonance, and the naphthalene ring itself is electron-rich, making the molecule generally unreactive towards nucleophilic attack under standard SNAr conditions. libretexts.org
Substitution of the bromine atom would require harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is less common for naphthalenes. The most practical way to achieve substitution at the C-Br bond is through transition-metal-catalyzed cross-coupling reactions (see Section 5.2).
Reactivity at the amide nitrogen is typically limited to deprotonation under strong basic conditions, which can facilitate other reactions such as rearrangements or alkylations, though direct substitution at the nitrogen is not a primary pathway.
Palladium- and Copper-Catalyzed Transformation Mechanisms
The carbon-bromine bond in Acetamide, N-(3-bromo-2-naphthalenyl)- is a prime site for transformations utilizing transition metal catalysis, particularly with palladium and copper. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides. The bromo-naphthalene scaffold is a versatile precursor for generating diverse molecular libraries through these reactions. nih.gov Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.
Heck Coupling: Reaction with an alkene to form a substituted alkene. This pathway involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.
Sonogashira Coupling: Coupling with a terminal alkyne, typically co-catalyzed with copper, to form a C-C triple bond. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation (facilitated by copper), and reductive elimination.
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine. This reaction provides a route to more complex diarylamines or alkylarylamines.
Asymmetric Dearomatization: In some cases, intramolecular palladium-catalyzed reactions can lead to the dearomatization of the naphthalene ring system, creating complex carbazole (B46965) structures with high enantioselectivity. nih.gov
A summary of potential palladium-catalyzed transformations is presented in the table below.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N (Aryl-Amino) |
Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are also effective for forming bonds at the aryl bromide position. These methods are particularly useful for C-N, C-O, and C-S bond formation. Recent developments have expanded their scope to include C-C bond formation with organoboronic acids. nih.govmdpi.com The mechanism of copper-catalyzed arylations is still debated but is thought to involve Cu(I)/Cu(III) or related catalytic cycles. The reaction of 2-bromo-2,2-difluoroacetamides with aryl boronic acids using copper catalysis has been shown to be a viable route to aromatic amides, demonstrating the utility of copper in activating C-Br bonds adjacent to amide functionalities. nih.gov
Radical Reactions and Photochemical Transformations
The naphthalene moiety in Acetamide, N-(3-bromo-2-naphthalenyl)- makes it susceptible to photochemical transformations, while the C-Br bond and the acetamide group can potentially participate in radical reactions under specific conditions.
Photochemical Transformations: Studies on the related compound 2-(1-naphthyl) acetamide reveal that the photochemical behavior is dominated by the aromatic naphthalene ring system. nih.govresearchgate.net Upon UV irradiation, the naphthalene chromophore is excited to singlet and triplet excited states. nih.gov The subsequent degradation pathway can involve the formation of a radical cation species, leading to hydroxylation of the aromatic ring. nih.gov The presence of oxygen can influence the reaction, suggesting oxidative processes play a role. nih.gov It is proposed that the photochemical transformation of N-(3-bromo-2-naphthalenyl)-acetamide would follow a similar pathway, with reactions occurring primarily on the naphthalene ring rather than the amide side chain. nih.gov
Radical Reactions: The carbon-bromine bond can be cleaved homolytically under thermal or photochemical conditions, or by using a radical initiator, to generate an aryl radical. This radical species can then participate in various reactions, such as:
Hydrogen Abstraction: Quenching the radical to form N-(2-naphthalenyl)acetamide.
Addition to Alkenes: Initiating a radical chain reaction for C-C bond formation.
Radical Cyclization: Intramolecular reactions if a suitable radical acceptor is present in the molecule. The Ueno-Stork reaction, a 5-exo-trig radical cyclization, is a well-known example for α-bromo acetals and related compounds. mdpi.com
Furthermore, N-bromoacetamide (NBA) itself is known to participate in free-radical reactions, such as allylic bromination (the Wohl-Ziegler reaction). researchgate.net While the title compound is not an N-bromo derivative, this illustrates the potential for radical chemistry involving the acetamide functionality under specific conditions. Nickel-catalyzed reactions involving bromodifluoroacetamides have also been shown to proceed through a free-radical process. acs.orgacs.org
Amide Bond Reactivity (e.g., Hydrolysis, Transamidation Kinetics)
The amide bond is a very stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, increasing its stability and making it relatively unreactive. However, it can undergo cleavage under specific conditions.
Hydrolysis: The most common reaction of the amide bond is hydrolysis, which cleaves the C-N bond to yield a carboxylic acid (3-bromo-2-aminonaphthalene) and acetic acid. This reaction typically requires forcing conditions, such as prolonged heating in the presence of a strong acid or base.
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of the amine.
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is the rate-limiting step and is typically driven forward by protonation of the leaving group by the solvent.
Transamidation: Transamidation is the exchange of the amine portion of an amide with a different amine. This reaction is generally thermodynamically neutral or slightly unfavorable and requires a catalyst or activation of the amide bond to proceed efficiently.
Smiles Rearrangement and Related Aryl Migrations
The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.uk The general mechanism involves the attack of a nucleophile (Y) from a side chain onto an aromatic ring carbon, displacing a leaving group (X) that is attached to the same ring. This proceeds through a spirocyclic Meisenheimer-type intermediate.
For Acetamide, N-(3-bromo-2-naphthalenyl)-, a hypothetical Smiles rearrangement would require modification of the molecule to contain a tethered nucleophile. For instance, if the acetyl group were replaced by a group containing a terminal alcohol or thiol, deprotonation could initiate an intramolecular attack on the naphthalene ring.
A key requirement for the Smiles rearrangement is that the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. As discussed in Section 5.1, the naphthalene ring in the title compound is not activated by strong electron-withdrawing groups. However, conformationally-accelerated variants of the Smiles rearrangement have been shown to proceed even on unactivated and sterically hindered aryl rings, suggesting that such a transformation is not entirely out of the question if the substrate is properly pre-organized. researchgate.net
Related Aryl Migrations: Beyond the polar Smiles rearrangement, related transformations involving the migration of an aryl group can occur through radical pathways. researchgate.net These reactions, sometimes referred to as radical Truce-Smiles rearrangements, involve the migration of an aryl group from a heteroatom to a carbon-centered radical. researchgate.net For N-(3-bromo-2-naphthalenyl)-acetamide, a radical generated elsewhere in the molecule could potentially induce an intramolecular migration of the naphthalenyl group from the nitrogen to a carbon atom. Such radical aryl migrations often proceed through a spirocyclic intermediate or transition state and provide a pathway for C-C bond formation under mild, photochemically- or redox-induced conditions. nih.govresearchgate.net
Advanced Applications of Acetamide, N 3 Bromo 2 Naphthalenyl in Chemical Research
Role as a Building Block in Complex Organic Synthesis
The true value of Acetamide (B32628), N-(3-bromo-2-naphthalenyl)- in synthetic chemistry lies in its capacity to serve as a versatile building block. The presence of both a nucleophilic acetamido group and an aryl bromide suitable for cross-coupling reactions makes it a bifunctional precursor for the synthesis of more elaborate molecules.
The naphthalene (B1677914) scaffold of Acetamide, N-(3-bromo-2-naphthalenyl)- is a foundational element for constructing larger polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles. The aryl bromide at the C3 position is a prime functional handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions allow for the introduction of new aryl or vinyl substituents, effectively extending the π-conjugated system.
Furthermore, the acetamido group at the C2 position can be hydrolyzed to the corresponding amine, 3-bromo-2-aminonaphthalene. This ortho-amino-bromo arrangement is a classic precursor for annulation strategies to build fused heterocyclic rings. For instance, a Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone or aldehyde, could be employed after suitable modification to construct benzo[g]quinoline derivatives. These nitrogen-containing polycyclic systems are of significant interest for their unique electronic properties and potential applications in materials science.
Below is a table summarizing potential synthetic transformations.
| Reaction Type | Reagents & Conditions (Exemplary) | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-2-acetamidonaphthalenes |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | N²-substituted-naphthalene-2,3-diamines |
| Friedländer Annulation | (Following hydrolysis of acetamide) α-methylene ketone, Acid/Base catalyst | Benzo[g]quinolines |
| Intramolecular Cyclization | (Following coupling) Dehydrating agent, Heat | N-fused Heterocycles |
This table is illustrative of potential reactions based on the compound's functional groups.
The 1,2-disubstituted pattern of amine and bromide functionalities on the naphthalene backbone makes Acetamide, N-(3-bromo-2-naphthalenyl)- an attractive starting material for the synthesis of chiral and achiral ligands for asymmetric catalysis. Modification of both the acetamido nitrogen and the bromine-substituted carbon can lead to valuable bidentate ligands.
For example, the bromide can be replaced with a diphenylphosphino group via a phosphination reaction. Subsequent manipulation of the acetamido group could yield P,N-bidentate ligands. Such ligands, which combine a hard nitrogen donor with a soft phosphorus donor, are highly effective in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. The rigid naphthalene backbone helps to create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity.
Similarly, transformation into N,O or N,N-bidentate ligands is conceivable. The development of novel ligand scaffolds is a cornerstone of catalysis research, and derivatives of this compound could provide access to new catalytic systems with unique reactivity and selectivity.
Utilization in Materials Science and Functional Assemblies
The rigid, planar, and electron-rich naphthalene core is a common feature in molecules designed for materials science applications. The functional groups of Acetamide, N-(3-bromo-2-naphthalenyl)- offer handles for tuning its electronic properties and directing its assembly in the solid state or in solution.
Naphthalene derivatives are well-known for their fluorescent properties. The core structure of Acetamide, N-(3-bromo-2-naphthalenyl)- can serve as a fluorophore. The electronic properties, and thus the fluorescence emission, can be finely tuned by replacing the bromine atom with various electron-donating or electron-withdrawing groups via cross-coupling reactions. For instance, coupling with electron-rich aromatic groups could lead to materials with red-shifted emission, which is desirable for applications in organic light-emitting diodes (OLEDs). The N-acetyl group also influences the electronic structure and can be modified to further modulate the optoelectronic properties. Research on related bromo-functionalized polycyclic aromatic hydrocarbons has shown their utility in forming donor-acceptor materials that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs.
The structure of Acetamide, N-(3-bromo-2-naphthalenyl)- contains key features that can direct its self-assembly into ordered supramolecular structures. The amide functionality is a classic hydrogen-bonding motif, capable of forming strong and directional N-H···O=C interactions that can link molecules into chains, tapes, or sheets.
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. The interplay between hydrogen bonding from the amide and halogen bonding from the bromine could lead to the formation of complex and robust two- or three-dimensional networks. The study of naphthalene diimides containing amide groups has demonstrated the critical role of hydrogen bonding in guiding self-assembly processes to form functional nanostructures like vesicles and fibers. researchgate.net Controlling these non-covalent interactions is a central goal of crystal engineering and supramolecular chemistry, aiming to create materials with tailored properties, such as porosity or conductivity.
Mechanistic Chemical Biology Studies and Probe Development
Naphthalene-based fluorophores are extensively used in chemical biology for developing fluorescent probes to image and detect specific analytes in biological systems. acs.orgacs.orgrsc.org Acetamide, N-(3-bromo-2-naphthalenyl)- can be considered a scaffold for the rational design of such probes.
A typical fluorescent probe consists of a fluorophore, a linker, and a recognition unit that selectively interacts with the target analyte. In this case, the N-(3-bromo-2-naphthalenyl)acetamide core would serve as the fluorophore. The bromine atom provides a convenient site for introducing the recognition element. For example, a Suzuki coupling could be used to attach a moiety that binds to a specific enzyme or biomolecule. The interaction between the recognition unit and its target could be designed to induce a change in the fluorescence of the naphthalene core (e.g., an "off-on" switch), thereby signaling the presence of the analyte. acs.org
The development of such tools is crucial for studying complex biological processes in real-time within living cells and organisms, offering insights into disease mechanisms and aiding in drug discovery.
| Potential Application Area | Key Structural Feature | Rationale for Utility |
| Organic Synthesis | Aryl Bromide & Acetamido Group | Orthogonal reactivity for cross-coupling and cyclization reactions. |
| Catalysis | 1,2-Disubstitution Pattern | Precursor to P,N, N,O, or N,N bidentate ligands with a rigid backbone. |
| Materials Science | Naphthalene Core & Functional Groups | Tunable fluorophore for optoelectronics; H-bonding and halogen-bonding sites for self-assembly. |
| Chemical Biology | Naphthalene Fluorophore & Bromo Handle | Scaffold for fluorescent probes; bromine allows attachment of analyte-recognition units. |
This table summarizes the potential advanced applications based on the compound's structure.
Investigation of Enzyme-Ligand Binding Mechanisms (In Vitro Biochemical Assays)
While direct studies on Acetamide, N-(3-bromo-2-naphthalenyl)- are not readily found, the broader class of acetamide derivatives has been investigated for its potential role in enzyme inhibition. In vitro biochemical assays are fundamental in determining how a specific compound, or ligand, interacts with an enzyme. These assays can elucidate the mechanism of inhibition, the binding affinity, and the kinetics of the interaction.
For instance, studies on various acetamide-containing scaffolds have demonstrated their ability to inhibit enzymes such as urease. These investigations typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is measured, often spectrophotometrically, to determine the inhibitory effect of the compound. Kinetic studies can further reveal whether the inhibition is competitive, non-competitive, or mixed-mode, providing insights into the binding site and mechanism. While no specific enzyme targets for Acetamide, N-(3-bromo-2-naphthalenyl)- have been identified in the public domain, its structure suggests potential for investigation in various enzyme systems.
Table 1: General Parameters in In Vitro Enzyme Inhibition Assays
| Parameter | Description | Typical Method of Determination |
| IC₅₀ | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | Dose-response curve analysis. |
| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, mixed). | Lineweaver-Burk or other kinetic plots. |
| Binding Affinity (Kᵢ) | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Derived from kinetic studies. |
Development of Fluorescent or Spin-Labeled Probes for Biomolecular Interactions
The naphthalene moiety within Acetamide, N-(3-bromo-2-naphthalenyl)- provides a structural basis for potential development as a fluorescent probe. Naphthalimide derivatives, which share the naphthalene core, are well-known for their use as fluorescent probes due to their favorable photophysical properties. These probes can be designed to exhibit changes in their fluorescence (e.g., intensity, wavelength, lifetime) upon binding to a specific biomolecule, allowing for the detection and quantification of that molecule.
The development of such a probe from Acetamide, N-(3-bromo-2-naphthalenyl)- would likely involve chemical modification to introduce a reporter group that is sensitive to its local environment. For example, the bromo-substituent could serve as a handle for further chemical reactions to attach moieties that respond to changes in polarity or viscosity upon binding to a protein or nucleic acid.
Spin-labeling is another technique used to study biomolecular interactions and dynamics. This involves attaching a stable radical (a spin label), typically a nitroxide, to a molecule of interest. While there is no specific evidence of Acetamide, N-(3-bromo-2-naphthalenyl)- being used as a spin-labeled probe, its structure could potentially be modified to incorporate a nitroxide moiety. Electron spin resonance (ESR) spectroscopy can then be used to monitor the mobility and environment of the spin label, providing information about the structure and dynamics of the biomolecule to which it is attached.
Table 2: Potential Probe Development from Naphthalene-Based Scaffolds
| Probe Type | Principle of Operation | Potential Information Gained |
| Fluorescent Probe | Changes in fluorescence properties (intensity, emission wavelength) upon binding to a target. | Binding affinity, conformational changes, localization within cells. |
| Spin-Labeled Probe | Monitoring the environment and mobility of an attached nitroxide radical via ESR spectroscopy. | Local dynamics, solvent accessibility, distances between labeled sites. |
Studies on Interactions with Nucleic Acids and Proteins at a Molecular Level
The planar aromatic structure of the naphthalene ring in Acetamide, N-(3-bromo-2-naphthalenyl)- suggests a potential for intercalation or groove binding with nucleic acids, such as DNA or RNA. Molecular-level studies to investigate such interactions would typically employ biophysical techniques. Fluorescence spectroscopy could be used if the compound is inherently fluorescent or is modified to be. A change in the fluorescence signal upon addition of a nucleic acid could indicate binding. Other techniques like circular dichroism (CD) spectroscopy can reveal changes in the secondary structure of the nucleic acid upon binding of the ligand.
Similarly, interactions with proteins could be explored. The acetamide group can participate in hydrogen bonding, and the naphthalene ring can engage in hydrophobic interactions with amino acid residues in a protein's binding pocket. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the protein-ligand complex at an atomic level.
Although no such studies have been specifically reported for Acetamide, N-(3-bromo-2-naphthalenyl)-, the foundational chemical features of the molecule make it a candidate for these types of molecular interaction studies.
Table 3: Common Techniques for Studying Molecular Interactions
| Technique | Information Provided |
| Fluorescence Spectroscopy | Binding affinity, stoichiometry, conformational changes. |
| Circular Dichroism (CD) | Changes in the secondary structure of proteins or nucleic acids upon ligand binding. |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of the binding interaction (Kₐ, ΔH, ΔS). |
| Nuclear Magnetic Resonance (NMR) | High-resolution structural details of the complex, identification of binding site. |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
Currently, the synthesis of Acetamide (B32628), N-(3-bromo-2-naphthalenyl)- likely follows traditional acylation methods, starting from 3-bromo-2-naphthylamine. Future research could focus on developing more sustainable synthetic pathways. Green chemistry principles could be applied to improve the efficiency and environmental footprint of its production.
Potential research directions include:
Catalytic Approaches: Investigating the use of novel catalysts to reduce reaction times and energy consumption.
Solvent Selection: Exploring the use of greener solvents to replace potentially hazardous ones traditionally used in organic synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.
A comparative table of a hypothetical traditional versus a potential green synthetic route is presented below to illustrate these future research goals.
| Feature | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Goal) |
| Starting Material | 3-bromo-2-naphthylamine | 3-bromo-2-naphthylamine or a more accessible precursor |
| Acylating Agent | Acetic anhydride (B1165640) or acetyl chloride | Biorenewable acylating agents |
| Solvent | Dichloromethane or similar chlorinated solvents | Water, ethanol, or supercritical CO2 |
| Catalyst | Stoichiometric base (e.g., pyridine) | Reusable solid acid or enzyme catalyst |
| Byproducts | Acidic or basic waste streams | Minimal and easily recyclable byproducts |
| Energy Input | High-temperature reflux | Room temperature or microwave-assisted reaction |
Advanced Computational Design and Screening for Novel Analogues
Computational chemistry offers powerful tools for the in-silico design and screening of novel analogues of Acetamide, N-(3-bromo-2-naphthalenyl)-. While no specific computational studies on this compound are currently available, future research could leverage these methods to predict the properties and potential applications of its derivatives.
Key areas for computational exploration would involve:
Structure-Activity Relationship (SAR) Studies: If a particular biological activity or material property is identified, computational models could be used to predict how modifications to the chemical structure would affect this activity.
Molecular Docking: In the context of medicinal chemistry, if a biological target is hypothesized, molecular docking simulations could predict the binding affinity and mode of interaction of Acetamide, N-(3-bromo-2-naphthalenyl)- and its analogues.
Materials Property Prediction: Computational screening could be employed to predict the electronic, optical, or thermal properties of polymers or other materials incorporating this chemical moiety.
Exploration of New Functional Material Applications
The naphthalene (B1677914) and bromo-acetamide moieties present in Acetamide, N-(3-bromo-2-naphthalenyl)- suggest its potential as a building block for novel functional materials. Research in this area is currently nascent but holds promise.
Future research could investigate its incorporation into:
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known for their electroluminescent properties. The specific substitution pattern of this compound could be explored for its effect on emission color and efficiency.
Organic Semiconductors: The aromatic system of naphthalene could facilitate charge transport, making its derivatives candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
Flame Retardants: The presence of bromine suggests potential applications as a flame-retardant additive in polymers.
Interdisciplinary Research at the Interface of Chemistry and Biological Systems
The N-acetylnaphthalene scaffold is present in various biologically active molecules. While the specific biological profile of Acetamide, N-(3-bromo-2-naphthalenyl)- is uncharacterized, future interdisciplinary research could unveil its potential in medicinal chemistry or chemical biology.
Potential avenues for investigation include:
Antiproliferative Activity: Related N-(naphthalen-2-yl)acetamide derivatives have been investigated for their anticancer properties. nih.gov Screening this compound against various cancer cell lines could be a starting point.
Enzyme Inhibition: The acetamide group can interact with the active sites of various enzymes. Investigating its potential as an inhibitor for enzymes implicated in disease could be a fruitful area of research.
Chemical Probes: If a specific biological target is identified, the compound could be modified to serve as a chemical probe to study biological processes.
Q & A
Q. What are the key spectroscopic methods for confirming the structural identity of Acetamide, N-(3-bromo-2-naphthalenyl)-?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR identify substituents on the naphthalene ring and acetamide group. For example, the bromine atom at position 3 causes deshielding effects observable in chemical shifts .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 214.059 for C₈H₈BrNO) confirm molecular weight. Fragmentation patterns (e.g., loss of Br or acetyl groups) validate connectivity .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) bonds are critical markers .
Q. How can researchers optimize the synthesis of Acetamide, N-(3-bromo-2-naphthalenyl)-?
- Methodological Answer : Synthesis typically involves brominated aniline derivatives and acetic anhydride. Key steps include:
- Reagent Selection : Use acetic anhydride as the acetylating agent and pyridine as a base to neutralize HBr byproducts .
- Solvent Optimization : Dichloromethane or toluene is preferred for solubility and inertness. Slow evaporation (e.g., in toluene) yields high-purity crystals for X-ray analysis .
- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide group. Limited solubility in water requires formulation with co-solvents for biological assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres (argon) at –20°C to prevent degradation. Stability assays (e.g., accelerated thermal testing) are recommended .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction pathways for brominated acetamide derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., bromine substitution vs. ring oxidation). Compare theoretical intermediates with experimental LC-MS/MS data .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, toluene’s low polarity may favor SN2 mechanisms over radical pathways .
- Case Study : Conflicting reports on bromine displacement (e.g., azido vs. thiocyanato products) can be resolved by modeling steric effects of the naphthalene ring .
Q. What experimental strategies validate hypothesized biological targets of Acetamide, N-(3-bromo-2-naphthalenyl)-?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes/receptors. For example, bromine’s electron-withdrawing effects may enhance interactions with hydrophobic binding pockets .
- QSAR Modeling : Correlate substituent positions (e.g., bromine at C3) with activity. Validate predictions via enzymatic assays (e.g., IC₅₀ determination for kinase inhibition) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to identify binding motifs .
Q. How do crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- X-ray Diffraction : Resolve dihedral angles between the naphthalene ring and acetamide group. For example, a 60.5° angle in similar compounds optimizes steric compatibility with enzyme active sites .
- Hydrogen Bonding Analysis : Identify N-H···O interactions in crystal packing. Derivatives with stronger H-bond donors (e.g., –OH substituents) may improve target affinity .
- Halogen Bonding : Bromine’s σ-hole potential can be exploited for non-covalent interactions. Replace bromine with iodine to test enhanced halogen bonding in vitro .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the oxidative stability of brominated acetamides?
- Methodological Answer :
- Contradiction : Some studies report N-oxide formation under mild conditions, while others note stability.
- Resolution : Use controlled oxidation assays (e.g., H₂O₂ in acetic acid) with real-time monitoring via UV-Vis. Variability may arise from trace metal catalysts or light exposure .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
